molecular formula C18H26N2O3 B11805346 tert-Butyl 4-(2-(allyloxy)phenyl)piperazine-1-carboxylate

tert-Butyl 4-(2-(allyloxy)phenyl)piperazine-1-carboxylate

Cat. No.: B11805346
M. Wt: 318.4 g/mol
InChI Key: VHMRTROJRIAYFT-UHFFFAOYSA-N
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Description

tert-Butyl 4-(2-(allyloxy)phenyl)piperazine-1-carboxylate is a piperazine-based compound featuring a tert-butyl carbamate group and a 2-(allyloxy)phenyl substituent. The tert-butyl carbamate (Boc) group serves as a protective moiety for the piperazine nitrogen, a common strategy in medicinal chemistry to modulate solubility, stability, and reactivity during synthesis .

Properties

Molecular Formula

C18H26N2O3

Molecular Weight

318.4 g/mol

IUPAC Name

tert-butyl 4-(2-prop-2-enoxyphenyl)piperazine-1-carboxylate

InChI

InChI=1S/C18H26N2O3/c1-5-14-22-16-9-7-6-8-15(16)19-10-12-20(13-11-19)17(21)23-18(2,3)4/h5-9H,1,10-14H2,2-4H3

InChI Key

VHMRTROJRIAYFT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=CC=C2OCC=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(2-(allyloxy)phenyl)piperazine-1-carboxylate typically involves the reaction of N-Boc-piperazine with an appropriate allyloxyphenyl derivative. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like acetonitrile. The mixture is stirred and cooled to 0°C before adding the allyloxyphenyl derivative dropwise. The reaction is then allowed to proceed at room temperature for several hours .

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can help in maintaining consistent reaction conditions and improving yield. The purification process often involves crystallization or chromatography techniques to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(2-(allyloxy)phenyl)piperazine-1-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the allyloxy group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various alkyl or acyl groups onto the piperazine ring .

Scientific Research Applications

Mechanism of Action

The mechanism of action of tert-Butyl 4-(2-(allyloxy)phenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine ring can interact with various enzymes and receptors, modulating their activity. The allyloxy group can also participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity to its targets. These interactions can lead to various biological effects, such as antimicrobial or antifungal activity .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituent Modifications Key Properties/Applications References
tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate Piperidin-4-yl group instead of allyloxy phenyl High similarity (0.98); used in p97 ATPase inhibitors. Enhances lipophilicity.
tert-Butyl 4-(4-{2-(2-fluoroethoxy)ethoxy}-phenyl)piperazine-1-carboxylate Fluoroethoxy chain Improved metabolic stability; potential CNS penetration due to fluorine substitution.
tert-Butyl 4-(2-formyl-4-(trifluoromethyl)phenyl)piperazine-1-carboxylate Trifluoromethyl and formyl groups Electron-withdrawing groups enhance reactivity for downstream derivatization.
tert-Butyl 4-(2-diazoacetyl)piperazine-1-carboxylate Diazoacetyl group Reactive intermediate for intramolecular C–H insertion reactions.
tert-Butyl 4-(2-aminophenyl)piperazine-1-carboxylate Aminophenyl substituent Amino group enables hydrogen bonding; used in antiproliferative agents.

Stability and Reactivity

  • Degradation Resistance: Unlike fluorinated oxazolidinone derivatives (e.g., compounds 1a and 1b in ), which degrade in simulated gastric fluid, the allyloxy group in the target compound may confer greater hydrolytic stability due to reduced electrophilicity of the ether linkage .
  • Synthetic Versatility : The allyloxy group allows for post-synthetic modifications (e.g., olefin metathesis or epoxidation), contrasting with static groups like trifluoromethyl in tert-Butyl 4-(2-formyl-4-(trifluoromethyl)phenyl)piperazine-1-carboxylate .

Pharmacological and Physicochemical Properties

  • Binding Affinity : Piperazine derivatives with electron-donating groups (e.g., allyloxy) exhibit distinct σ-2 receptor binding profiles compared to electron-withdrawing substituents (e.g., trifluoromethyl), as seen in antiproliferative indole-based ligands .

Biological Activity

Tert-butyl 4-(2-(allyloxy)phenyl)piperazine-1-carboxylate is a synthetic organic compound characterized by a piperazine ring, a tert-butyl group, and an allyloxy-substituted phenyl moiety. This unique structure suggests potential biological activity, particularly in pharmacological applications. However, comprehensive studies on its specific biological effects remain limited, necessitating further investigation.

Chemical Structure and Properties

The molecular formula of this compound is C17H24N2O3C_{17}H_{24}N_{2}O_{3}, indicating the presence of two nitrogen atoms and three oxygen atoms within its structure. The compound's reactivity can be attributed to the functional groups present, which may facilitate interactions with biological targets.

PropertyValue
Molecular FormulaC₁₇H₂₄N₂O₃
Molecular Weight304.39 g/mol
Functional GroupsPiperazine, Allyloxy
SolubilitySoluble in organic solvents

Biological Activity

Research indicates that compounds with piperazine moieties often exhibit diverse biological activities, including:

  • Antidepressant Effects : Piperazine derivatives have been studied for their potential to modulate neurotransmitter systems, particularly serotonin and dopamine receptors.
  • Antimicrobial Properties : Some piperazine compounds demonstrate activity against various bacterial strains, suggesting potential as antimicrobial agents.
  • Anticancer Activity : Certain piperazine derivatives have shown promise in inhibiting cancer cell proliferation.

Despite these findings, specific studies focusing on the biological activity of this compound are still required to clarify its pharmacological profile.

The precise mechanism of action for this compound is not well-documented. However, based on structural analysis, it may interact with biological targets via:

  • Hydrogen Bonding : The presence of functional groups allows for potential hydrogen bonding with receptor sites.
  • Hydrophobic Interactions : The tert-butyl group may enhance lipophilicity, promoting membrane permeability.
  • π-π Stacking : The allyloxy group can participate in π-π stacking interactions with aromatic residues in proteins.

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